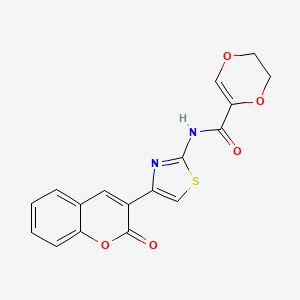

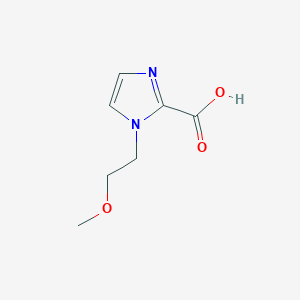

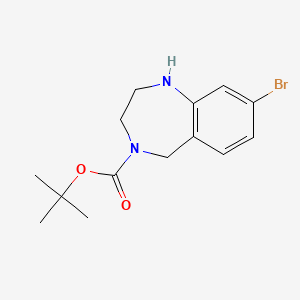

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide” is a complex organic compound. It is related to a class of compounds known as coumarin linked thiazole derivatives . These compounds are often synthesized for their potential biological activities .

Synthesis Analysis

The synthesis of similar compounds often involves a one-pot three-component cyclocondensation of various coumarin chalcones, thiosemicarbazide and 2-bromocoumarin . The key features of this reaction are the incorporation of four heterocyclic rings in the structure of target products, using commonly available and inexpensive catalysts, high yields, and simple reaction conditions .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various spectroscopic methods such as FT-IR, 1H NMR, 13C NMR and API-ES mass spectral data .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied extensively. For instance, coumarin linked thiazole derivatives have been analyzed for α-glucosidase inhibitory potential in an in-vitro assay .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, one such compound, (Z)-5-iodo-3-(2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl-)hydrazono)indolin-2-one, was reported to have a melting point of 247–248 °C .Scientific Research Applications

Microwave-Assisted Synthesis and Antimicrobial Activity

A study highlights the synthesis of 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds using an environmentally friendly microwave irradiation technique. These compounds, derived from 2-arylidene-3-oxo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)butanamide, showcased significant antimicrobial activity against various bacterial strains (Raval, Naik, & Desai, 2012).

Metal Complex Synthesis and Spectroscopic Studies

Research on the synthesis of novel organic ligands, including 5-(4-oxo-4H-chromen-3-yl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide, has been conducted. These ligands, being tautomeric forms of 2-oxo-2-(arylamino)-(2E)-2-[(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)-methyledene]ethanethioic acid hydrazides, were used to synthesize copper(II), cobalt(II), and nickel(II) complexes. The study provides detailed insights into the crystal structure, spectroscopic properties, and electrochemical behavior of these complexes (Myannik et al., 2018).

Application as Chemosensors

A set of coumarin benzothiazole derivatives, specifically designed and synthesized for anion recognition, has demonstrated promising capabilities as chemosensors for cyanide anions. The study explored the compounds' crystal structures, photophysical properties, and their unique interaction with cyanide anions, leading to observable color and fluorescence changes, which could have practical applications in various fields (Wang et al., 2015).

Ultrasound-Promoted Synthesis and Cytotoxic Activity

The utilization of ultrasound irradiation has been successfully applied in the synthesis of novel thiazole derivatives bearing a coumarin nucleus. The study not only highlights the efficient synthesis methodology but also delves into the cytotoxic activities of these derivatives, providing valuable insights into their potential therapeutic applications (Gomha & Khalil, 2012).

Future Directions

The future directions for research on “N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide” and similar compounds could involve further exploration of their potential biological activities. For instance, coumarin linked thiazole derivatives have shown promise as potential α-glucosidase inhibitors , which could be a valuable area for future research.

properties

IUPAC Name |

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O5S/c20-15(14-8-22-5-6-23-14)19-17-18-12(9-25-17)11-7-10-3-1-2-4-13(10)24-16(11)21/h1-4,7-9H,5-6H2,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXYTDHBJBAJAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3,4-dimethylphenyl)-2-thiazolyl]-2-furancarboxamide](/img/structure/B2409243.png)

![Ethyl 2-[2-(methylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B2409244.png)

![2-((2-chlorobenzyl)thio)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2409246.png)

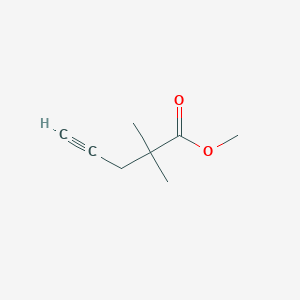

![3,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid](/img/structure/B2409258.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2409260.png)

![N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2409264.png)